molecular formula C4H6ClNO3 B556875 L-Isoserine CAS No. 632-13-3

L-Isoserine

Cat. No.: B556875
CAS No.: 632-13-3
M. Wt: 105,1 g/mole
InChI Key: DLDTUYIGYMNERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Isoserine is a non-proteinogenic amino acid with the chemical formula C3H7NO3 It is an enantiomer of isoserine, specifically the (S)-enantiomer, which means it has a specific three-dimensional arrangement that distinguishes it from its ®-counterpart

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Isoserine can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from glycine derivatives. The process typically includes steps such as alkylation, hydrolysis, and crystallization to obtain the desired enantiomer in high purity. Another method involves the use of chiral catalysts to induce the formation of the (S)-enantiomer during the synthesis process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Bicyclic N,O-Acetal Formation

L-isoserine derivatives undergo acid-catalyzed tandem N,O-acetalization with 2,2,3,3-tetramethoxybutane (TMB) to form chiral bicyclic scaffolds (Fig. 1) .

Reaction Conditions

  • Substrate : N-Boc-l-isoserine methyl ester (1 )
  • Catalyst : p-TsOH (5 mol%)
  • Solvent : Toluene
  • Temperature : 115°C
  • Yield : 60–70% (combined for 2 and 3 )
ProductDiastereomeric Ratio (dr)Relative ΔG (kcal/mol)Key Interactions
2 3:1 (vs 3 )0.8 (more stable)Reduced steric clash between OMe and O1
3 Outward ester orientation

Mechanistic Insight : Quantum mechanical calculations (B3LYP/6-31G*) show that 2 and 3 arise from thermodynamically controlled pathways, with steric and torsional effects dictating product distribution .

Diastereoselective α-Alkylation

Bicyclic derivatives 2 and 3 undergo alkylation at the α-position with high stereocontrol (Scheme 1) :

General Protocol

  • Base : LiHMDS (1.2 eq)
  • Alkylating Agent : MeI, BnBr, or allyl bromide
  • Additive : HMPA (10 mol%)
  • Temperature : −78°C
SubstrateAlkylating AgentProductYield (%)drConfiguration
2 MeI5a 9583:17R (retained)
3 BnBr5c 8975:25S (inverted)

Stereochemical Rationale : Concave-face alkylation dominates due to lower torsional strain (ΔΔG‡ = 0.9 kcal/mol), as shown by transition-state calculations .

Sulfamidate Ring-Opening Reactions

α-Alkylated isoserine derivatives form sulfamidates (10 ) for nucleophilic substitutions (Scheme 2) :

Sulfamidate Synthesis

  • Reagents : SOCl₂, pyridine → RuO₄/NaIO₄
  • Yield : 80–85%

Nucleophilic Opening

NucleophileProductYield (%)ConfigurationApplication
PhSH13 (α-Bn-SPh)78RSβ²,²-Amino thioether
PhSeH14 (α-Bn-SePh)82RSSelenocysteine analog
KF15 (α-Bn-F)65RSFluorinated β-amino acid

Key Feature : Inversion at the α-carbon enables access to enantiopure β²,²-amino acids .

Peptide Coupling for APN Inhibition

This compound derivatives are coupled to dipeptides/tripeptides targeting aminopeptidase N (APN) :

Representative Synthesis

  • Substrate : this compound methyl ester
  • Coupling Reagent : HATU/DIPEA
  • Partners : L-leucine, L-phenylalanine
DerivativeIC₅₀ (APN, μM)Structure
I-1 0.42L-isoSer-L-Leu
I-5 0.38L-isoSer-L-Phe-L-Ala

Structure-Activity : Tripeptides show enhanced inhibition due to hydrophobic interactions .

Organocatalytic Aldol Reactions

(S)-isoserinal hydrate participates in proline-catalyzed aldol reactions for iminosugar synthesis :

Protocol

  • Catalyst : L-Proline (20 mol%)
  • Conditions : RT, 48h
  • Yield : 70–75%
ProductApplication
L-DeoxymannojirimycinGlycosidase inhibitor
L-DeoxyidonojirimycinAntiviral agent

Stereocontrol : Syn-aldol adducts form via enamine-mediated transition states .

Enzymatic Modification Resistance

Substituting serine with this compound in peptides confers resistance to aminopeptidase M cleavage (Table 3) :

PeptideSequenceHalf-life (Plasma)
SFLLRNSer-containing15 min
SFLLRN-isoSerisoSer-containing>120 min

Scientific Research Applications

Synthesis of L-Isoserine Derivatives

This compound serves as a precursor for synthesizing various derivatives that exhibit significant biological activities. A notable study synthesized a series of this compound derivatives and evaluated their ability to inhibit aminopeptidase N (APN), an enzyme implicated in cancer progression. Among these derivatives, compound 14b demonstrated an IC₅₀ of 12.2 μM, comparable to the positive control bestatin (IC₅₀ of 7.3 μM), indicating its potential as an antiproliferative agent against human cancer cell lines .

Medicinal Chemistry Applications

The structural features of this compound make it a valuable compound in medicinal chemistry. Research has shown that chiral β-amino acids derived from this compound can be synthesized through stereoselective alkylation methods. These β-amino acids are attractive for their applications in peptidomimetic drug design and development. The ability to create compounds with quaternary stereocenters at the α position enhances the diversity of potential therapeutic agents .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundActivity TypeIC₅₀ (μM)Reference
Compound 14bAPN Inhibition12.2
BestatinAPN Inhibition7.3
α-MethylisoserineAntiproliferative ActivityTBD

Biochemical Research Implications

This compound and its derivatives have implications in biochemical research, particularly in understanding enzyme mechanisms and metabolic pathways. The synthesis of chiral β-amino acids from this compound allows researchers to explore their roles in biological systems more effectively. For instance, studies have highlighted the significance of these compounds in developing new therapeutic strategies targeting specific enzymes involved in disease processes .

Case Studies and Observational Research

Case studies focusing on the application of this compound have shown its potential in various health-related contexts. Observational research frameworks can be employed to investigate the effects of this compound derivatives on specific health outcomes, particularly in cancer treatment scenarios where enzyme inhibition plays a critical role . Such studies can provide deeper insights into the efficacy and safety profiles of these compounds.

Mechanism of Action

The mechanism by which L-Isoserine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate or inhibitor for certain enzymes, affecting metabolic processes. The exact pathways and targets depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

    ®-Isoserine: The enantiomer of L-Isoserine, with different spatial arrangement and potentially different biological activity.

    Serine: A proteinogenic amino acid with a similar structure but different functional properties.

    Threonine: Another amino acid with structural similarities but distinct biological roles.

Uniqueness: this compound is unique due to its specific enantiomeric form, which can result in different biological activities and interactions compared to its ®-enantiomer and other similar compounds. Its unique properties make it valuable in various research and industrial applications.

Biological Activity

L-Isoserine, a non-proteinogenic amino acid, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for medicinal chemistry.

Overview of this compound

This compound is an isomer of serine, differing in the arrangement of its atoms. It plays a role in several biochemical pathways and has been studied for its potential as a therapeutic agent in various conditions, including cancer and neurological disorders.

This compound exhibits biological activity through several mechanisms:

  • Inhibition of Aminopeptidase N (APN) : A series of studies have shown that this compound derivatives can inhibit APN, an enzyme involved in tumor progression and metastasis. For instance, certain this compound derivatives demonstrated potent inhibitory activity against APN with an IC₅₀ value comparable to established inhibitors like bestatin .
  • Modulation of GABA Transporters : Research indicates that this compound acts as a selective substrate for the GABA transporter GAT3. In a mouse model of ischemic stroke, administration of this compound significantly increased GAT3 expression in peri-infarct regions and improved motor performance in behavioral tasks. This suggests its potential role in enhancing functional recovery post-stroke by modulating inhibitory neurotransmission .

Case Studies

  • Cancer Cell Lines : In vitro studies have shown that this compound derivatives not only inhibit APN but also exhibit antiproliferative effects on various human cancer cell lines. For example, compound 14b from a series of synthesized derivatives showed an IC₅₀ of 12.2 μM against APN and significant growth inhibition in cancer cells .
  • Stroke Recovery : In a controlled study involving mice subjected to photothrombotic stroke, this compound was administered at concentrations of 38 µM and 380 µM. Results indicated that treatment led to improved motor function and increased expression of GAT3, highlighting its potential as a therapeutic agent in stroke recovery .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundTarget EnzymeIC₅₀ (μM)Antiproliferative ActivityNotes
14bAPN12.2YesComparable to bestatin (IC₅₀ = 7.3 μM)
15aAPN15.0NoLess effective than compound 14b
16cGAT3N/AYesIncreased motor performance post-stroke

Implications for Medicinal Chemistry

The biological activities of this compound derivatives suggest their potential as lead compounds in drug development:

  • Anticancer Agents : The ability to inhibit APN positions these compounds as promising candidates for anticancer therapies.
  • Neuroprotective Effects : The modulation of GABA transporters indicates that this compound could be beneficial in treating neurological disorders characterized by impaired GABAergic signaling.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing high-purity L-Isoserine, and what analytical methods are recommended for its characterization?

  • Methodological Answer : Synthesis of this compound often faces challenges in stereochemical purity due to its structural similarity to serine isomers. To ensure purity, researchers should employ chiral chromatography (e.g., HPLC with a chiral stationary phase) and nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation . For quantification, reverse-phase HPLC coupled with mass spectrometry (LC-MS) is preferred due to its sensitivity in detecting trace impurities . Low-temperature crystallization (e.g., using ethanol/water mixtures) can improve yield, but yields remain modest (~40–50%) under standard conditions .

Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies should include accelerated degradation tests under acidic (pH 2–3), neutral (pH 7), and alkaline (pH 9–10) conditions using buffer systems. Thermal stability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), with data showing decomposition above 199°C . For long-term storage, this compound must be kept under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation and racemization .

Advanced Research Questions

Q. What experimental approaches are used to study this compound’s role as a selective GAT3 inhibitor in neurological models?

  • Methodological Answer : In vivo studies on GAT3 inhibition require murine stroke models (e.g., middle cerebral artery occlusion) to assess functional recovery. Researchers should measure GABAergic tonic inhibition via whole-cell patch-clamp electrophysiology in hippocampal slices, comparing this compound-treated cohorts with controls . Dose-response curves (0.1–10 mM) and immunohistochemical analysis of GAT3 expression in cortical tissues are critical to confirm subtype selectivity . Contradictions in efficacy data (e.g., conflicting recovery rates) may arise from differences in administration timing post-stroke; thus, standardized protocols for dosing windows (e.g., 24–72 hours post-infarct) are essential .

Q. How can conformational analysis of this compound resolve discrepancies in its interaction with biological targets?

  • Methodological Answer : Matrix-isolation infrared (IR) spectroscopy combined with X-ray crystallography is used to identify dominant conformers. Studies show this compound adopts a zwitterionic structure in the solid state, stabilized by intramolecular hydrogen bonding between the amino and hydroxyl groups . Computational methods (e.g., DFT calculations at the B3LYP/6-311++G** level) can model solvent effects, revealing that aqueous environments favor extended conformations, which may explain variability in binding affinity assays .

Q. What strategies address contradictory data on this compound’s solubility and bioavailability in pharmacokinetic studies?

  • Methodological Answer : Discrepancies in solubility (e.g., reported values ranging from 50–100 mg/mL in water) often stem from pH-dependent ionization. Researchers should perform equilibrium solubility studies across physiological pH (1.2–7.4) using shake-flask methods with UV-Vis quantification . To improve bioavailability, co-crystallization with biocompatible coformers (e.g., citric acid) or nanoencapsulation in liposomes can enhance permeability in Caco-2 cell models .

Q. Methodological Design Considerations

Q. How should researchers design dose-response experiments for this compound in neuroprotection studies?

  • Methodological Answer : Use a log-scale concentration range (0.01–10 mM) to capture threshold effects. Include positive controls (e.g., nipecotic acid for GABA uptake inhibition) and negative controls (e.g., D-Isoserine enantiomer). Data normalization to baseline neuronal viability (MTT assay) and statistical analysis via two-way ANOVA with post-hoc Tukey tests are critical to distinguish treatment effects from noise .

Q. What criteria validate the reproducibility of this compound synthesis protocols across laboratories?

  • Methodological Answer : Reproducibility requires strict adherence to enantiomeric excess (ee) verification (≥98% via chiral HPLC) and reporting of reaction parameters (e.g., solvent purity, catalyst loading). Collaborative validation through round-robin testing (e.g., interlab comparisons of NMR spectra) minimizes batch-to-batch variability .

Q. Data Interpretation and Conflict Resolution

Q. How can researchers reconcile conflicting reports on this compound’s metabolic stability in hepatic models?

  • Methodological Answer : Contradictions may arise from differences in hepatocyte sources (e.g., human vs. murine) or incubation conditions. Standardize assays using cryopreserved human hepatocytes and LC-MS/MS to quantify metabolites (e.g., 3-hydroxypropionate). Time-course studies (0–24 hours) with cytochrome P450 inhibitors (e.g., ketoconazole) can identify degradation pathways .

Properties

IUPAC Name

(2S)-3-amino-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNFMYTOJXKLE-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426449
Record name (S)-Isoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-13-3
Record name L-Isoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Isoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-Amino-2-hydroxy-propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Glycine (1.5 g, 20 mmol) was dissolved in 2N NaOH (25 ml, 50 mmol) and ether (20 ml) was added. Chloroacetyl chloride (2.26 g) dissolved in Et2O (20 ml) was added dropwise at 0° C. The mixture was stirred at 0° for 30 minutes and at room temperature 1 hour. The layers were separated and the water layer was washed with Et2O (2×20 ml). The water layer was then acidified to pH 2 with concentrated HCl and the product was extracted into EtOAc (3×50 ml). The combined EtOAc extracts were washed with brine, dried (MgSO4), and freed of solvent in vacuo to give title acid compound as a solid (2.56 g, 84%) which was used without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Isoserine
Reactant of Route 2
Reactant of Route 2
L-Isoserine
Reactant of Route 3
Reactant of Route 3
L-Isoserine
Reactant of Route 4
L-Isoserine
Reactant of Route 5
Reactant of Route 5
L-Isoserine
Reactant of Route 6
Reactant of Route 6
L-Isoserine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.